molecular formula C21H24N2O3 B10805947 Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate

Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B10805947
M. Wt: 352.4 g/mol
InChI Key: HHGPDSCFCIJXTJ-UHFFFAOYSA-N
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Description

Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group and a 2,3-dimethylphenylcarbamoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Carbamoyl Group: The 2,3-dimethylphenylcarbamoyl group is introduced via a reaction between the pyrrolidine derivative and 2,3-dimethylphenyl isocyanate.

    Benzylation: The final step involves the benzylation of the pyrrolidine nitrogen using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate
  • Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate
  • Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2,3-dimethylphenyl group, which can influence its biological activity and selectivity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

benzyl 2-[(2,3-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-8-6-11-18(16(15)2)22-20(24)19-12-7-13-23(19)21(25)26-14-17-9-4-3-5-10-17/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPDSCFCIJXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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